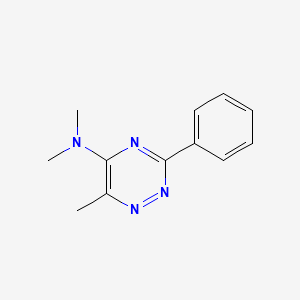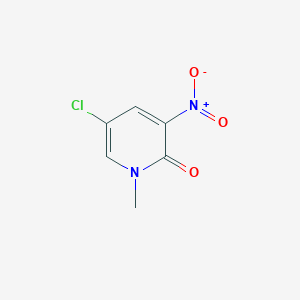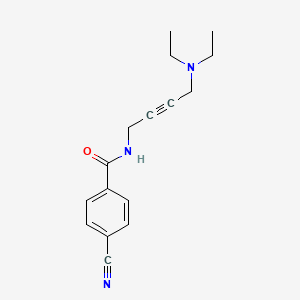![molecular formula C19H20N4O4 B2729186 [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate CAS No. 874012-21-2](/img/structure/B2729186.png)
[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate, also known as CCMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCMA is a member of the class of compounds known as carbamates and is often used as a reagent in organic chemistry.
Mechanism of Action
[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate is a potent inhibitor of cholinesterase enzymes, which are involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate can increase the levels of acetylcholine in the brain, leading to improved cognitive function. [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate has been shown to have a range of biochemical and physiological effects. In animal studies, [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate has been shown to improve cognitive function and memory, reduce inflammation, and protect against oxidative stress. [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate has also been shown to have potential applications in the treatment of diabetes, as it can improve glucose tolerance and insulin sensitivity.
Advantages and Limitations for Lab Experiments
[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate has several advantages as a reagent for lab experiments. It is readily available, easy to synthesize, and has a high purity. [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate is also stable under a range of conditions and can be stored for extended periods without degradation. However, [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate has some limitations, including its high cost and limited solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate. One area of interest is the development of novel derivatives of [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate with improved potency and selectivity for cholinesterase enzymes. Another area of interest is the investigation of the potential therapeutic effects of [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to explore the potential applications of [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate in the treatment of diabetes and other metabolic disorders.
Synthesis Methods
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate involves the reaction of 4-(2-cyanoacetamido)benzoic acid with (1-cyanocyclohexyl)carbamic acid tert-butyl ester in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction takes place at room temperature and yields [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate as a white crystalline solid with a purity of over 95%.
Scientific Research Applications
[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used to synthesize a range of carbamate derivatives that have potential applications in drug discovery and development. [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate has also been used in the synthesis of novel inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important targets for the treatment of Alzheimer's disease.
properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c20-11-8-16(24)22-15-6-4-14(5-7-15)18(26)27-12-17(25)23-19(13-21)9-2-1-3-10-19/h4-7H,1-3,8-10,12H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOVTRMHSIUNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2729105.png)



![2-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729110.png)

![N-(3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}phenyl)-2-methylcyclopropane-1-carboxamide](/img/structure/B2729115.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)




![N1-(2,5-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2729126.png)